Paraquat dichloride
Overview
Description
Paraquat dichloride, also known as N,N′-dimethyl-4,4′-bipyridinium dichloride, is a highly toxic organic compound widely used as a non-selective contact herbicide. It is known for its rapid action in killing green plant tissue upon contact. This compound is one of the most commonly used herbicides globally, despite its high toxicity to humans and animals .
Mechanism of Action
Target of Action
Paraquat dichloride, commonly referred to as “paraquat” or “methyl viologen”, is a broad-spectrum contact herbicide . It primarily targets green plant tissues, particularly leaves and stems . It acts upon direct contact with plant tissues . In humans, it is known that the alveolar epithelial cells of the lung selectively concentrate paraquat .
Mode of Action
Paraquat functions as an electron acceptor, disrupting respiration in plants by forming a monocation . It interferes with electron transfer, a process that is common to all life . It works by targeting the chloroplast and diverting the flow of electrons from ‘Photosystem I,’ which results in the production of toxic reactive super oxides that rapidly disintegrate cell membranes and tissues . When these cell membranes are destroyed, water quickly escapes from the plant, causing their dehydration .
Biochemical Pathways
Paraquat deviates electron flow from photosystem that inhibits reduction of oxidized nicotinamide adenine dinucleotide phosphate (NADP +) during photosynthesis to produce PQ + . The toxicity of paraquat stems from the disruption of internal redox cycling, as it is able to both accept or release electrons in cellular environments .
Pharmacokinetics
It is known that paraquat can persist in soil for extended periods, affecting non-target plants and potentially leaching into groundwater .
Result of Action
Paraquat is highly toxic to humans. Ingestion of even small amounts can lead to severe poisoning, multi-organ failure, and even death . It has been linked to a variety of human health effects, including lung fibrosis, liver tumors, and Parkinson’s disease . It is also extremely toxic to animals .
Action Environment
Paraquat is very water-soluble, which can potentially facilitate contaminant movement through the water cycle and enable paraquat to reach surface waters through runoff . Paraquat readily sorbs to clays and the carboxylic and phenolic groups associated with natural organic material (nom) in soil . Therefore, it is relatively immobile in soils; up to 99.99% of applied paraquat is expected to sorb to the soil . Environmental factors such as soil composition and rainfall can influence the action, efficacy, and stability of paraquat .
Biochemical Analysis
Biochemical Properties
Paraquat dichloride disrupts the photosynthetic process in plants by interfering with the electron-transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress . This results in damage to plant cells and tissues, eventually causing death . In humans and animals, it induces oxidative stress, mitochondrial dysfunction, and neuronal cell loss .
Cellular Effects
This compound is known to cause widespread damage to various types of cells, including liver, kidney, and lung cells . It disrupts the electron transport chain in mitochondria, leading to extensive damage to mitochondria and toxicity to cells . It also influences cell function by inducing apoptosis and lipid peroxidation, which may be responsible for the organ damage .
Molecular Mechanism
The molecular mechanism of this compound’s toxicity stems from its ability to both accept and release electrons in cellular environments, disrupting internal redox cycling . This leads to the formation of reactive oxygen species, which are highly reactive and contribute to the genotoxicity and cytotoxicity of this compound .
Temporal Effects in Laboratory Settings
This compound is recognized for its notable thermal stability, rendering it resistant to decomposition under standard usage conditions . Over time, it can persist in soil for extended periods, affecting non-target plants and potentially leaching into groundwater .
Dosage Effects in Animal Models
In animals, this compound shows a moderate degree of toxicity. The oral median lethal dose (LD 50) for various species ranges from 22 to 262 mg/kg . The toxicity is particularly severe in the lung due to selective and energy-dependent accumulation in this organ .
Metabolic Pathways
This compound undergoes a reduction-oxidation reaction cycle and is very water-soluble. It is typically excreted in urine within 6–24 hours in the same chemical form as it was ingested .
Transport and Distribution
This compound is rapidly absorbed after ingestion. Even though about 90% of the absorbed this compound is excreted as a parent compound through the kidneys within the first 24 hours, it will accumulate selectively in the lungs in the polyamine uptake system .
Subcellular Localization
This compound is endocytosed by cells and its multiple, subcellular localizations indicate it may potentially be involved in subcellular-level functions . More importantly, this compound distributing preferentially into certain vesicles demonstrates its selective targeting which may affect cargoes carried by these vesicles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paraquat dichloride is synthesized through the coupling of pyridine, which is treated with sodium in ammonia, followed by oxidation to yield 4,4′-bipyridine. This intermediate is then dimethylated using chloromethane to produce the final product as the dichloride salt .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is often formulated into various concentrations and forms, such as aqueous solutions and water-soluble granules, for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Paraquat dichloride undergoes several types of chemical reactions, including:
Substitution: this compound can react with strong acids, bases, and oxidizing agents, leading to various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and electron donors like NADPH.
Reduction: Sodium dithionite is often used to reduce this compound in analytical methods.
Substitution: Strong acids and bases are used under controlled conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include superoxide radicals and other reactive oxygen species, which are responsible for the compound’s herbicidal activity .
Scientific Research Applications
Paraquat dichloride has several scientific research applications, including:
Comparison with Similar Compounds
Paraquat dichloride belongs to the family of viologens, which are redox-active heterocycles. Similar compounds include:
Diquat: Another bipyridinium herbicide with similar redox properties but different structural features.
Methyl viologen: A compound closely related to this compound, used in various redox reactions.
Uniqueness: this compound is unique due to its rapid action and high toxicity. Unlike other herbicides, it acts quickly upon contact with plant tissue, making it highly effective for weed control. its high toxicity to humans and animals has led to regulatory restrictions and bans in several countries .
Properties
CAS No. |
1910-42-5 |
---|---|
Molecular Formula |
C12H14ClN2+ |
Molecular Weight |
221.70 g/mol |
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1 |
InChI Key |
PHBHFYCOBFRUKJ-UHFFFAOYSA-M |
impurities |
The only impurity permitted in paraquat is free 4,4'-bipyridyl at a maximum level of 0.25%. |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-] |
Appearance |
Solid powder |
boiling_point |
Boiling point (760 mm Hg): Decomposes at 175-180 °C (347-356 °F) decomposes |
Color/Form |
Yellow solid Off-white powder ...a liquid in various strengths... The form marketed in the U.S. has a blue dye to keep it from being confused with beverages, a sharp odor to serve as a warning, and an agent to cause vomiting if someone drinks it. Yellow-white hygroscopic powde |
density |
1.24 |
melting_point |
Colorless crystals; mp: 300 °C (decomposes); very soluble in water, slightly soluble in lower alcohols. Insoluble in hydrocarbons. Hydrolyzed by alkali. Inactivated by inert clays and anionic surfactants; corrosive to metal; non-volatile /Paraquat dichloride/ A solid. MP: 300 °C (approximate decomposition) /Paraquat dimethyl sulfate/ 572 °F (decomposes) |
Key on ui other cas no. |
1910-42-5 |
physical_description |
Yellow, odorless solid; [HSDB] Technical grade is a dark red solution; [CHEMINFO] Commercially available as an aqueous solution with surfactants; [ACGIH] [herbicide] [Note: Paraquat may also be found commercially as a methyl sulfate |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
In water, 6.2X10+5 mg/L at 20 °C Practically insoluble in organic solvents. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gramoxone Methyl Viologen Paragreen A Paraquat Viologen, Methyl |
vapor_pressure |
0.0000001 [mmHg] VP: Approximately 0 mm at 20 °C Vapor pressure of salts is very low, below 1X10-7 mm Hg /Paraquat salts/ <7.5X10-8 mm Hg at 25 °C <0.0000001 mmHg |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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